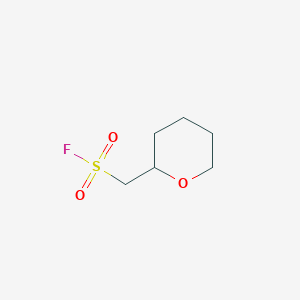

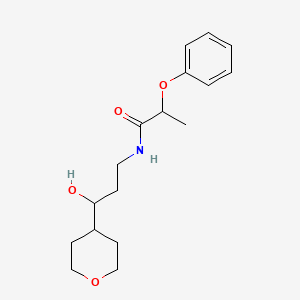

Oxan-2-ylmethanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of sulfonyl fluorides, closely related to Oxan-2-ylmethanesulfonyl fluoride, has seen innovative approaches leveraging radical fluorosulfonylation. Notable is the electrochemical oxo-fluorosulfonylation of alkynes under air, providing a novel pathway to β-keto sulfonyl fluorides. This method uses sulfuryl chlorofluoride as the radical precursor and air as the oxidant, highlighting a shift towards more sustainable and facile synthesis routes (Chen et al., 2021). Additionally, the electrochemical oxidative coupling of thiols with potassium fluoride presents a mild and environmentally benign approach to sulfonyl fluoride synthesis, expanding the toolbox for accessing these functional groups (Laudadio et al., 2019).

Molecular Structure Analysis The molecular structure of related compounds has been explored through various studies, including the conformational analysis of gaseous oxalyl fluoride. This investigation utilized electron diffraction and molecular orbital calculations to elucidate the structural parameters of oxalyl fluoride, shedding light on the geometry and electronic structure of similar sulfonyl fluorides (Friesen et al., 2006).

Chemical Reactions and Properties Sulfonyl fluorides have been highlighted for their versatile reactivity and utility in synthesis. The radical chloro-fluorosulfonylation of alkynes, for instance, introduces β-chloro alkenylsulfonyl fluorides (BCASF), demonstrating the potential for generating diverse sulfonyl fluoride architectures through photoredox conditions. This method showcases the reactivities of these compounds, enabling subsequent transformations that preserve the sulfonyl fluoride group (Nie et al., 2021).

Physical Properties Analysis The study on the molecular structure and composition of gaseous oxalyl fluoride provides insights into the physical properties of sulfonyl fluorides. The analysis reveals the stability of the cis and trans forms at various temperatures, offering a deeper understanding of the physical characteristics that govern the behavior of sulfonyl fluorides in different states (Friesen et al., 2006).

Chemical Properties Analysis The chemical properties of sulfonyl fluorides, such as their reactivity towards different nucleophiles and the stability of the sulfonyl fluoride group during reactions, are crucial for their application in synthesis and medicinal chemistry. For instance, the copper-free Sandmeyer-type reaction for the synthesis of sulfonyl fluorides illustrates the method's practicality through broad functional group tolerance and the ability to perform late-stage fluorosulfonylation on natural products and pharmaceuticals, underscoring the chemical versatility of sulfonyl fluorides (Zhong et al., 2020).

Applications De Recherche Scientifique

Synthesis and Chemical Biology Applications

Oxan-2-ylmethanesulfonyl fluoride is a valuable synthetic motif in the realm of sulfur(VI) fluoride exchange-based “click chemistry”, contributing significantly to the development of novel and efficient synthetic methods. This compound, through its reactive nature, enables the construction of complex molecular architectures with broad substrate scopes, including alkyl, benzyl, aryl, and heteroaryl derivatives. Such versatility is crucial for advancing chemical synthesis, drug discovery, and the study of biological systems (Laudadio et al., 2019).

The compound's utility extends to the synthesis of oxazolyl sulfonyl fluorides, showcasing a simple, efficient, and mild synthesis route. This methodology opens avenues for creating highly functionalized oxazolyl-decorated sulfonyl fluoride warheads, showcasing potential in medicinal chemistry, chemical biology, and drug discovery. Such advancements underline the compound's importance in designing novel therapeutic agents and exploring biological mechanisms (Fang et al., 2020).

Advancements in Fluorination Techniques

In the development of fluorination techniques, this compound derivatives serve as pivotal reagents. For instance, the invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation demonstrates the compound's critical role. This method enables the modification of a wide range of carboxylic acids, including natural products and drug derivatives, thereby expanding the toolkit for sulfonyl fluoride synthesis. This advancement is particularly beneficial for chemical biology and molecular pharmacology, where sulfonyl fluorides are used as important probes (Xu et al., 2019).

Environmental and Material Science Contributions

Beyond synthetic chemistry, this compound derivatives find applications in environmental science and material science. For instance, the photocatalytic decomposition of perfluorooctanoic acid (PFOA) by TiO2 in the presence of oxalic acid demonstrates the compound's relevance in environmental remediation. This study highlights the compound's potential in the degradation of persistent organic pollutants, contributing to the development of sustainable and efficient environmental cleanup technologies (Wang & Zhang, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Oxan-2-ylmethanesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group, with diverse applications being reported .

Mode of Action

There is evidence that fluoride inhibits the demineralization of enamel, enhances remineralization, and inhibits bacterial enzymes . This suggests that this compound may interact with its targets in a similar manner, promoting remineralization and inhibiting demineralization.

Biochemical Pathways

For instance, fluoride can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion

Result of Action

Sulfonyl fluorides are known to have a balance of reactivity and stability that is attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a liquid at room temperature and is volatile . This suggests that temperature and pressure could influence its stability and efficacy. Furthermore, the presence of fluoride in the environment can lead to a wide range of health effects, indicating that environmental fluoride levels could potentially influence the action of this compound .

Propriétés

IUPAC Name |

oxan-2-ylmethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMJEMGBYHGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)

![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2497576.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)